molecular formula C13H18O5 B14779256 (1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B14779256
M. Wt: 254.28 g/mol
InChI Key: NSVBWELJSPKIOJ-UHFFFAOYSA-N
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Description

(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.

    Introduction of the hydroxymethyl group: This step involves the hydroxylation of the cyclopentane ring, which can be done using reagents like osmium tetroxide (OsO4) followed by reduction.

    Formation of the pyran ring: This can be achieved through an intramolecular cyclization reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of more efficient catalysts for the hydroxylation and esterification steps.

Chemical Reactions Analysis

Types of Reactions

(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving hydroxymethyl and ester groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-ethoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: Lacks the hydroxymethyl group.

    Ethyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: Has an ethyl ester instead of a methyl ester.

Uniqueness

The presence of both the hydroxymethyl and ester groups in (1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate makes it unique compared to similar compounds

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C13H18O5/c1-3-17-13-11-8(6-14)4-5-9(11)10(7-18-13)12(15)16-2/h4,7,9,11,13-14H,3,5-6H2,1-2H3

InChI Key

NSVBWELJSPKIOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2C(CC=C2CO)C(=CO1)C(=O)OC

Origin of Product

United States

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